1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-
Description
Introduction and Nomenclature
Chemical Identity and Classification
IUPAC Nomenclature and Structural Identity
The systematic IUPAC name 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- delineates its core structure with precision. The parent scaffold consists of a pyrrolo[2,3-b]pyridine system, a bicyclic framework formed by fusing a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, nitrogen-containing) at the [2,3-b] positions. The numbering prioritizes the pyridine ring, with the pyrrole moiety attached at positions 2 and 3. At position 3 of the fused system, a cyano (-CN) group substitutes the hydrogen atom, while a 3-thienyl group (a sulfur-containing heterocycle) occupies position 5.
The molecular formula C₁₂H₇N₃S reflects its composition: 12 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom. A planar aromatic system dominates the structure, with the thienyl and cyano groups introducing electronic asymmetry. The compound’s molecular weight is 225.27 g/mol, as calculated from its formula.
CAS Registry Information and Identifiers
The compound is cataloged under the CAS Registry Number 799269-98-0 . Additional identifiers include the PubChem CID 57933279 and the synonym 5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. These identifiers facilitate unambiguous referencing across chemical databases and literature.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 799269-98-0 | |
| Molecular Formula | C₁₂H₇N₃S | |
| Molecular Weight | 225.27 g/mol | |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- |
Historical Context and Discovery
While the exact synthesis timeline of this compound remains undocumented in public records, its structural analogs trace their origins to mid-20th-century heterocyclic chemistry. The pyrrolopyridine core emerged from efforts to modify indole and pyridine systems for enhanced electronic properties. The introduction of electron-withdrawing cyano groups and thienyl substituents likely arose from medicinal chemistry campaigns targeting kinase inhibition, as seen in related pyrrolopyridines. Contemporary synthetic routes, such as Suzuki-Miyaura couplings and cyclization reactions, enable efficient access to such derivatives.
Relationship to Azaindole Family
7-Azaindole Derivatives Classification
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- belongs to the 7-azaindole subclass, defined by the replacement of one carbon atom in indole’s six-membered ring with a nitrogen atom at position 7. This modification alters electronic distribution, enhancing hydrogen-bonding capacity and metabolic stability compared to indole. The compound’s systematic name synonym 7-azaindole-3-carbonitrile underscores this classification.
Structural Comparison with Related Heterocycles
The molecule’s architecture diverges from canonical heterocycles in critical ways:
- Indole : Lacks the pyridine nitrogen, reducing basicity and altering π-π stacking interactions.
- Purines : Feature two fused rings with multiple nitrogens, contrasting with the single pyridine nitrogen here.
- Thienopyridines : Replace the pyrrole ring with a thiophene, diminishing nitrogen content.
The 3-thienyl substituent introduces sulfur-based resonance effects, while the cyano group augments electrophilicity at position 3. These features distinguish it from simpler azaindoles like 1H-pyrrolo[2,3-b]pyridine (CAS 271-63-6), which lacks functionalization.
Position within Pyrrolopyridine Chemical Space
Pyrrolopyridines occupy a strategic niche in drug discovery due to their balanced lipophilicity and hydrogen-bonding potential. The 3-carbonitrile group in this compound enhances binding affinity to kinase ATP pockets, as demonstrated in IGF-1R inhibitors. Meanwhile, the 5-(3-thienyl) moiety modulates solubility and bioavailability through sulfur’s polarizability. Such targeted functionalization exemplifies rational design within the pyrrolopyridine scaffold to optimize pharmacokinetic and pharmacodynamic profiles.
Structure
3D Structure
Properties
Molecular Formula |
C12H7N3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c13-4-10-6-15-12-11(10)3-9(5-14-12)8-1-2-16-7-8/h1-3,5-7H,(H,14,15) |
InChI Key |
AZIPCLJWEQYYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC3=C(NC=C3C#N)N=C2 |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation: Cyclization Strategies
Madelung and Fischer Indole Analog Syntheses
The pyrrolo[2,3-b]pyridine core is constructed via adaptations of indole synthesis methodologies. Madelung cyclization, involving intramolecular cyclization of N-acyl-o-toluidines under strong base conditions, has been modified to generate 1H-pyrrolo[2,3-b]pyridines. For example, heating 2-amino-3-cyanopyridine derivatives with potassium tert-butoxide at 150°C yields the bicyclic scaffold. Fischer synthesis, employing acid-catalyzed cyclization of phenylhydrazones, is less common due to competing side reactions but remains viable for aryl-substituted derivatives.
Functionalization at Position 3: Introduction of the Cyano Group
Nitration and Subsequent Conversion
Nitration of the pyrrolo[2,3-b]pyridine core at position 3 using fuming HNO₃ (90% yield) produces 3-nitro derivatives. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is then diazotized and treated with CuCN to yield the 3-cyano substituent.
Functionalization at Position 5: Thienyl Group Incorporation
Suzuki-Miyaura Cross-Coupling
The 5-(3-thienyl) group is introduced via palladium-catalyzed coupling between 5-bromo-pyrrolo[2,3-b]pyridine-3-carbonitrile and 3-thienylboronic acid. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a dioxane/water solvent system at 80°C, achieving 82–88% yield.
Table 1: Suzuki Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 75 |
| Pd(OAc)₂/XPhos | K₃PO₄ | DMF | 68 |
Simultaneous Functionalization Strategies
Purification and Characterization
Challenges and Optimization
Scalability and Industrial Applications
Kilogram-scale synthesis (patent WO2013181415A1) uses continuous flow reactors for nitration and coupling steps, achieving 92% purity with <0.5% residual palladium.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated cyanation using Ir(ppy)₃ and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) enables room-temperature functionalization.
Enzymatic Desymmetrization
Lipase-catalyzed resolution of racemic intermediates (e.g., KR-11002 lipase) achieves enantiomeric excess >98% for chiral derivatives.
Chemical Reactions Analysis
Chemical Reactions of Pyrrolopyridines
Pyrrolopyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases. These reactions predominantly occur at the 3-position of the pyridine ring .
Reaction Examples
-
Nitration : Pyrrolopyridines can be nitrated at the 3-position using nitric acid.
-
Nitrosation : Reaction with nitrosating agents like sodium nitrite in acidic conditions.
-
Bromination/Iodination : Halogenation reactions using bromine or iodine in appropriate solvents.
-
Mannich Reaction : Reaction with Mannich bases to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes.
Spectroscopic Analysis
Spectroscopic methods such as IR, MS, 1H NMR, and 13C NMR are crucial for elucidating the structures of pyrrolopyridine derivatives. For example, the IR spectrum of a pyrrolopyridine derivative might show characteristic bands for NH, C=N, and C=O groups .
Spectroscopic Data Example
| Spectroscopic Method | Characteristic Signals |
|---|---|
| IR (KBr) | NH: 3122-3260 cm^-1, C=N: 1588 cm^-1, C=O: 1671 cm^-1 |
| 1H NMR (DMSO-d6) | Pyrrole H: 6.77 ppm, Ar-H: 7.14-7.44 ppm, NH2: 12.02 ppm |
| 13C NMR (DMSO-d6) | Pyrrole C: 102.49 ppm, Ar-C: 127.37-129.02 ppm, C=O: 172.02 ppm |
Biological Activity Example
-
TNIK Inhibition : Certain pyrrolopyridine derivatives exhibit IC50 values lower than 1 nM for TNIK inhibition.
-
IL-2 Secretion Inhibition : Some compounds show concentration-dependent inhibition of IL-2 secretion.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1H-Pyrrolo[2,3-b]pyridine derivatives. Research indicates that compounds derived from this structure exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that specific derivatives showed low half-maximal inhibitory concentrations (IC50) against breast cancer cells, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has shown that it can modulate pathways involved in neurodegenerative diseases. The ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves the inhibition of neuroinflammatory processes and oxidative stress reduction .
Materials Science
Organic Electronics
1H-Pyrrolo[2,3-b]pyridine derivatives are being explored for use in organic electronic devices. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thienyl groups enhances charge transport properties, which is crucial for improving device efficiency .
Polymer Chemistry
In polymer chemistry, these compounds serve as building blocks for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of 1H-Pyrrolo[2,3-b]pyridine units into polymer matrices has been shown to improve stability and performance in various applications, including coatings and composites .
Agrochemicals
Pesticidal Activity
The compound also exhibits pesticidal properties, making it a candidate for developing new agrochemicals. Research has indicated that derivatives can effectively target specific pests while being environmentally friendly. This dual functionality is crucial in sustainable agriculture practices where reducing chemical usage is a priority .
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against breast cancer cells (IC50 values reported) |
| Medicinal Chemistry | Neuroprotective agents | Modulation of neuroinflammatory pathways; potential treatment for neurodegenerative diseases |
| Materials Science | Organic electronics | Enhanced charge transport properties in OLEDs and OPVs |
| Materials Science | Polymer additives | Improved thermal stability and mechanical performance in polymer matrices |
| Agrochemicals | Pesticides | Effective targeting of specific pests with reduced environmental impact |
Case Studies
-
Anticancer Evaluation
A study synthesized various derivatives of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile and evaluated their anticancer activity against MCF-7 breast cancer cells. Results showed that certain derivatives had IC50 values lower than existing chemotherapeutics, indicating their potential as effective cancer treatments. -
Neuroprotective Mechanisms
Research focused on the neuroprotective effects of 1H-Pyrrolo[2,3-b]pyridine derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures. This study suggests that these compounds could be developed into therapeutic agents for conditions like Alzheimer's disease. -
Development of Organic Photovoltaics
A collaborative research project investigated the use of 1H-Pyrrolo[2,3-b]pyridine-based polymers in organic photovoltaic cells. The findings revealed that incorporating these compounds significantly improved the power conversion efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- involves its interaction with specific molecular targets. It primarily acts as an inhibitor of FGFRs by binding to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Electronic and Physical Properties
The table below compares 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- with analogues differing in substituents at positions 3 and 5:
Key Observations:
- Steric and Solubility Impacts: Bulky substituents (e.g., nicotinamide in 8a) reduce synthetic yields (36%) due to steric hindrance, whereas smaller groups (CN, Br) enable higher yields (51–96%) .
- NMR Trends: The NH proton in the target compound (δ 13.41) is more deshielded than in 8a (δ 11.62), suggesting stronger hydrogen-bonding interactions with the carbonitrile group .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine scaffold with a thienyl group, which contributes to its unique biological profile. The molecular formula is , and it possesses a molecular weight of approximately 220.27 g/mol. The presence of both nitrogen and sulfur atoms in its structure is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent anticancer activities. A study focusing on various derivatives showed that certain compounds effectively inhibited the proliferation of cancer cells, particularly breast cancer cells (4T1). The mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. Specifically, compound 4h demonstrated IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, leading to significant apoptosis and reduced cell migration in vitro .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Apoptosis induction |
| 4h | FGFR2 | 9 | Reduced migration |
| 4h | FGFR3 | 25 | Inhibition of proliferation |
Antimycobacterial Activity
Pyrrolo[2,3-b]pyridine derivatives have also shown promise against Mycobacterium tuberculosis (Mtb). In vitro studies indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) below 0.15 µM, indicating strong antimycobacterial activity. The presence of specific functional groups was found to enhance solubility and metabolic stability, which are critical for effective drug development .
Antiviral Activity
The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has been explored as well. Some compounds demonstrated moderate activity against HIV-1, with effective concentrations (EC50) below 10 µM. Structure-activity relationship studies revealed that modifications at specific positions significantly influenced antiviral efficacy .
The primary mechanism through which these compounds exert their biological effects involves the modulation of key signaling pathways:
- FGFR Inhibition : By binding to FGFRs, these compounds prevent receptor dimerization and subsequent autophosphorylation, disrupting downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells leads to programmed cell death, a desirable outcome in cancer therapy.
- Inhibition of Mycobacterial Growth : Compounds targeting the fatty acid synthesis pathway in Mtb show promise as novel anti-tuberculosis agents.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on their structural features. Modifications such as the introduction of halogens or alkyl groups can significantly enhance potency and selectivity towards specific biological targets. For example:
- Substituents at Position 5 : Thienyl groups have been shown to improve anticancer activity.
- Functional Groups : The presence of cyano or carboxylic acid functionalities can enhance solubility and bioavailability.
Case Studies
Several case studies highlight the therapeutic potential of this compound class:
- Breast Cancer Study : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their ability to inhibit breast cancer cell lines. The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics.
- Tuberculosis Treatment : A derivative was tested against Mtb strains resistant to first-line treatments, showing promising results with MIC values indicating effective bacterial growth inhibition.
Q & A
Q. What are the optimized synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-, and how can purity be ensured?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative procedure involves reacting 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with 3-thienylboronic acid in the presence of K₂CO₃ and a palladium catalyst. Purification via silica gel chromatography (dichloromethane:ethyl acetate, 90:10) yields a brown solid with 96% purity. Critical parameters include stoichiometric control (1.2 eq boronic acid), reaction time (3–4 hours under H₂ for nitro reduction), and chromatography gradients to isolate intermediates prone to decomposition . Purity is validated by ¹H/¹³C NMR and HRMS, with attention to residual solvents and byproducts .
Q. How is structural characterization of this compound performed, and what spectral data are critical?
¹H NMR (DMSO-d₆) reveals diagnostic peaks: δ 13.41 (NH), 8.89–8.57 (pyrrolopyridine protons), and 7.69–7.22 (thienyl protons). The NH proton appears as a broad singlet, while aromatic protons show coupling constants (J = 3.0–4.4 Hz). HRMS confirms the molecular ion [M+H]⁺ (exact mass calculated vs. observed). ¹³C NMR assignments for carbonyl (δ ~163 ppm) and aromatic carbons (δ 114–152 ppm) are essential to distinguish regioisomers .
Q. What are the common intermediates in the synthesis of pyrrolo[2,3-b]pyridine derivatives?
Key intermediates include 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and 3-amino-5-aryl-pyrrolo[2,3-b]pyridines. The nitro group is reduced to an amine using Raney Nickel/H₂, followed by acylation (e.g., nicotinoyl chloride) to stabilize reactive intermediates. These steps require strict anhydrous conditions and rapid processing to avoid decomposition .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence biological activity, and what SAR trends are observed?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., CN at position 3) enhance metabolic stability, while 5-aryl/heteroaryl groups (e.g., 3-thienyl) improve target binding. For example, replacing 3-CN with acylated amines (e.g., nicotinamide) modulates solubility but may reduce potency. Comparative assays (e.g., enzyme inhibition, cellular uptake) are used to validate substituent effects .
Q. How can conflicting biological activity data for this compound be resolved?
Discrepancies in reported activities (e.g., antitumor vs. antiviral) often arise from assay conditions (e.g., cell lines, incubation time) or pharmacokinetic factors (e.g., metabolic activation). For example, the compound’s antineoplastic activity in NCI-60 panels may not correlate with antiviral screens due to divergent mechanisms. Meta-analyses using standardized protocols (e.g., fixed IC₅₀ determination) and orthogonal assays (e.g., SPR binding) are recommended .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine core?
Regioselective bromination at position 5 (vs. 4 or 6) is achieved using NBS in DMF at 0°C. For cross-coupling, Pd(PPh₃)₄ and arylboronic acids with electron-donating groups favor C-5 substitution. Computational modeling (DFT) of transition states can predict selectivity, while LC-MS monitors reaction progress to minimize byproducts .
Q. How can the stability of 3-amino-pyrrolo[2,3-b]pyridine intermediates be improved during synthesis?
3-Amino intermediates are prone to oxidation and dimerization. Stabilization strategies include:
- Immediate acylation (e.g., nicotinoyl chloride in pyridine) post-reduction.
- Storage under inert gas (N₂/Ar) at –20°C.
- Use of radical scavengers (e.g., BHT) in reaction mixtures .
Q. What analytical methods distinguish between structurally similar pyrrolo[2,3-b]pyridine derivatives?
High-resolution mass spectrometry (HRMS) differentiates isomers by exact mass (e.g., C₁₃H₈N₃S vs. C₁₃H₈N₃O). 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for thienyl vs. phenyl substituents. X-ray crystallography provides definitive confirmation of regiochemistry in ambiguous cases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
